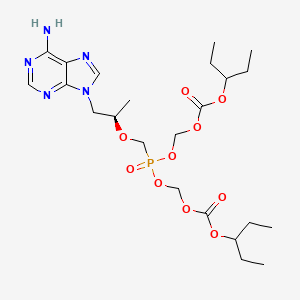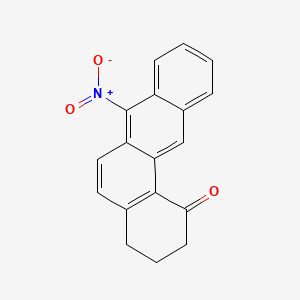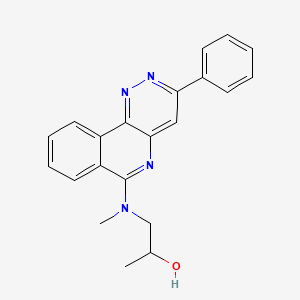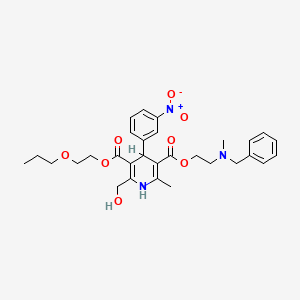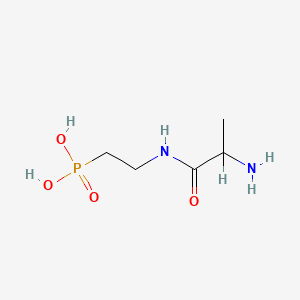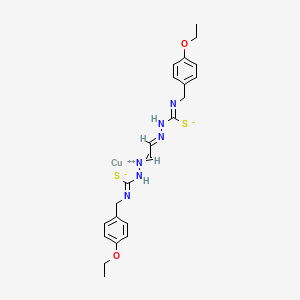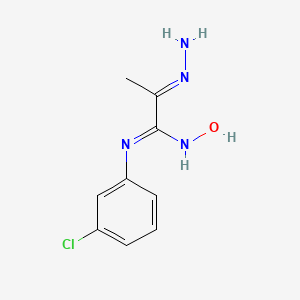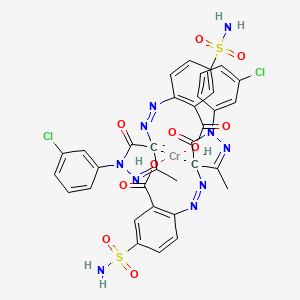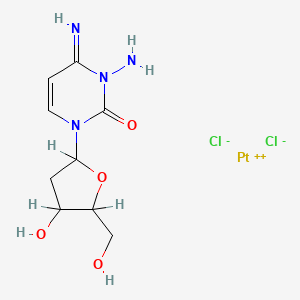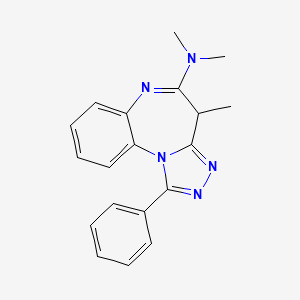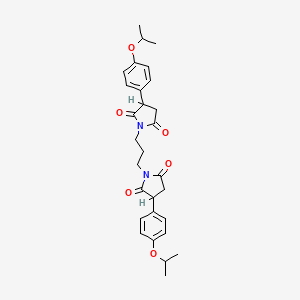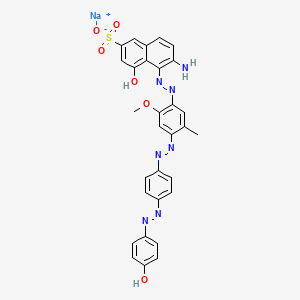
Sodium 6-amino-4-hydroxy-5-((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-m-tolyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)azo]phenyl]azo]-6-methoxy-m-tolyl]azo]naphthalene-2-sulfonate: is a complex organic compound primarily used as an acid dye. It is known for its vibrant color properties and is commonly referred to as Acid Red 337. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)azo]phenyl]azo]-6-methoxy-m-tolyl]azo]naphthalene-2-sulfonate involves multiple steps:
Diazotization: The process begins with the diazotization of aromatic amines. For instance, 4-aminophenol is diazotized using sodium nitrite in an acidic medium.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 4-hydroxyaniline, to form an azo compound.
Further Coupling: This intermediate azo compound undergoes further coupling with other aromatic amines or phenols to achieve the final complex structure.
Sulfonation: The final step involves sulfonation to introduce the sulfonate group, enhancing the compound’s solubility in water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Halogenated or other substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a pH indicator due to its color change properties in different pH environments.
- Employed in the synthesis of other complex organic compounds.
Biology and Medicine:
- Utilized in histological staining to differentiate between different types of tissues.
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Applied in the production of colored plastics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which are responsible for its color properties. The azo groups can interact with various substrates, leading to color changes. In biological systems, the compound can bind to proteins and other macromolecules, altering their properties and functions.
Comparaison Avec Des Composés Similaires
- Sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonate
- Sodium 6-amino-5-[[4-chloro-3-[[(2,4-dimethylphenyl)amino]sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate
Uniqueness:
- The presence of multiple azo groups and the specific arrangement of aromatic rings and functional groups make sodium 6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)azo]phenyl]azo]-6-methoxy-m-tolyl]azo]naphthalene-2-sulfonate unique in its color properties and reactivity.
- Its high solubility in water due to the sulfonate group distinguishes it from other similar compounds, making it more suitable for applications requiring aqueous solutions.
Propriétés
Numéro CAS |
94200-90-5 |
|---|---|
Formule moléculaire |
C30H24N7NaO6S |
Poids moléculaire |
633.6 g/mol |
Nom IUPAC |
sodium;6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-2-methoxy-5-methylphenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C30H25N7O6S.Na/c1-17-13-26(36-37-30-24(31)12-3-18-14-23(44(40,41)42)15-27(39)29(18)30)28(43-2)16-25(17)35-34-20-6-4-19(5-7-20)32-33-21-8-10-22(38)11-9-21;/h3-16,38-39H,31H2,1-2H3,(H,40,41,42);/q;+1/p-1 |
Clé InChI |
PEZUHEXRAWTQDY-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O)OC)N=NC4=C(C=CC5=CC(=CC(=C54)O)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




